molecular formula C24H28N4O2 B2813779 N-(4-butylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251617-66-9

N-(4-butylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2813779
CAS No.: 1251617-66-9
M. Wt: 404.514
InChI Key: APIFARWNFHQIOW-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a synthetic naphthyridine derivative characterized by a 1,8-naphthyridine core modified with a morpholine-4-carbonyl group at position 3, a methyl group at position 7, and a 4-butylphenyl substituent at the amine position.

Properties

IUPAC Name

[4-(4-butylanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-3-4-5-18-7-9-19(10-8-18)27-22-20-11-6-17(2)26-23(20)25-16-21(22)24(29)28-12-14-30-15-13-28/h6-11,16H,3-5,12-15H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIFARWNFHQIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-butylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine” typically involves multi-step organic reactions. The starting materials often include 4-butylaniline, 7-methyl-1,8-naphthyridine, and morpholine. The key steps in the synthesis may involve:

    Alkylation: The addition of the butyl group to the phenyl ring.

    Coupling Reaction: The formation of the final compound through a coupling reaction between the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and intermediates.

    Temperature and Pressure: Controlling temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

The compound “N-(4-butylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine” can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biology, the compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic effects can be explored for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, the compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of “N-(4-butylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The compound’s 1,8-naphthyridine core is shared with derivatives reported in (e.g., compounds 3e–4b). Key structural distinctions include:

  • Morpholine-4-carbonyl group : Unique to this compound and BI90242 , this substituent enhances solubility and may act as a hydrogen-bond acceptor, influencing target binding.
  • 4-butylphenyl vs.
  • Trifluoromethyl vs. methyl groups : Derivatives in (e.g., 3e–3i) feature trifluoromethyl groups, which confer electron-withdrawing effects and metabolic stability, contrasting with the methyl group in the target compound .

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties
N-(4-butylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine 1,8-naphthyridine 4-butylphenyl, morpholine-4-carbonyl ~438 g/mol* High lipophilicity, moderate solubility
BI90242 1,8-naphthyridine 3,4,5-trimethoxyphenyl, morpholine-4-carbonyl 438.48 g/mol Polar substituents, enhanced solubility
3e 1,8-naphthyridine 2-bromophenyl, trifluoromethyl N/A High melting point (139–141°C), electron-withdrawing groups

*Estimated based on BI90242’s molecular weight.

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